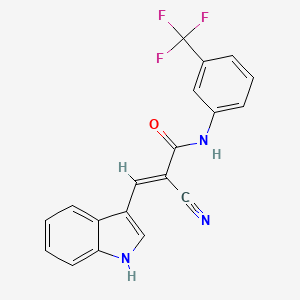

(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide is an organic compound that features a cyano group, an indole moiety, and a trifluoromethyl-substituted phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide typically involves the following steps:

Formation of the Acrylamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an indole-3-carbaldehyde and a cyanoacetamide in the presence of a base such as piperidine.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Primary amines.

Substitution: Substituted indole derivatives.

Aplicaciones Científicas De Investigación

(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer and neurological disorders.

Material Science: Its unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

Biological Studies: It can be used as a probe to study biological processes involving indole derivatives.

Mecanismo De Acción

The mechanism of action of (E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in cell signaling pathways.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

(E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.

(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a trifluoromethyl group, which can influence its electronic properties.

Uniqueness

The presence of the trifluoromethyl group in (E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide imparts unique electronic and steric properties, making it distinct from other similar compounds. This can result in different biological activities and chemical reactivities, making it a valuable compound for research and development.

Actividad Biológica

(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide, often referred to as ICMD-01, is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory contexts. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

ICMD-01 is synthesized through a series of reactions involving Knoevenagel condensation and amidation . The initial step involves the reaction of 1H-indole-3-carbaldehyde with malononitrile to form an intermediate, which is then reacted with 3-(trifluoromethyl)aniline to yield the final product. The chemical structure is characterized by the presence of a cyano group and an indole moiety, which are critical for its biological activity.

Anti-inflammatory Effects

Research has demonstrated that ICMD-01 exhibits significant anti-inflammatory properties. In vitro studies using J774 murine macrophage cells indicated that the compound does not induce cytotoxicity at concentrations up to 100 µM. This allowed for further exploration of its modulatory effects on inflammatory mediators. Notably, ICMD-01 reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα in a dose-dependent manner, suggesting its potential as an anti-inflammatory agent .

Key Findings:

- Cytokine Modulation: ICMD-01 significantly inhibited the production of IL-1β and TNFα, with effects comparable to dexamethasone .

- Paw Edema Model: In vivo studies using a CFA-induced paw edema model showed that ICMD-01 at a dose of 50 mg/kg reduced edema effectively within 2–6 hours .

- Leukocyte Migration: The compound inhibited polymorphonuclear leukocyte migration by 63.2%, outperforming indomethacin (45.3% inhibition) .

The mechanism underlying the anti-inflammatory effects of ICMD-01 involves several pathways:

- Nrf2 Activation: The acrylate function of ICMD-01 acts as a Michael acceptor, facilitating interactions with Keap-1 cysteine residues. This interaction suppresses ubiquitination of Nrf2, leading to increased expression of antioxidant enzymes .

- Cytokine Inhibition: By modulating the expression of adhesion molecules like ICAM-1 and selectins, ICMD-01 reduces leukocyte diapedesis and inflammation .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of ICMD-01:

- In Vitro Cytotoxicity Evaluation:

- Comparative Studies:

Data Table: Biological Activity Summary

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cytokine Production | In vitro assays on J774 cells | Significant inhibition of IL-1β and TNFα |

| Paw Edema Model | In vivo CFA-induced edema in rats | 63.2% reduction in edema |

| Leukocyte Migration | Assessment in vivo | Enhanced inhibition compared to controls |

| Cytotoxicity | Evaluation against cancer cell lines | Selective toxicity noted |

Propiedades

IUPAC Name |

(E)-2-cyano-3-(1H-indol-3-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3N3O/c20-19(21,22)14-4-3-5-15(9-14)25-18(26)12(10-23)8-13-11-24-17-7-2-1-6-16(13)17/h1-9,11,24H,(H,25,26)/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXXOLSXZCTMGE-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.